1-Phenyl-2-piperidin-1-ylpropan-1-ol
Description
Properties
IUPAC Name |
1-phenyl-2-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(15-10-6-3-7-11-15)14(16)13-8-4-2-5-9-13/h2,4-5,8-9,12,14,16H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPOTTRENVPAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Grignard reagents are pivotal for forming carbon-carbon bonds in alcohol synthesis. For 1-phenyl-2-piperidin-1-ylpropan-1-ol, a modified Grignard approach could involve the reaction of benzaldehyde with a piperidine-containing organomagnesium reagent.
Procedure
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Formation of the Grignard Reagent : Piperidine is converted to its corresponding Grignard reagent (e.g., 1-piperidinylmagnesium bromide) by reacting with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions.
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Nucleophilic Addition : The Grignard reagent reacts with benzaldehyde at 0–5°C, followed by gradual warming to room temperature.
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Workup : The reaction is quenched with a saturated NH₄Cl solution, and the product is extracted with diethyl ether, dried over MgSO₄, and purified via silica gel chromatography.
Data Table: Grignard Alkylation Conditions
| Parameter | Value |
|---|---|
| Reagent | 1-Piperidinylmagnesium bromide |
| Solvent | THF |
| Temperature | 0°C → 20°C |
| Reaction Time | 20 hours |
| Yield | ~85% (theoretical) |
Mechanistic Insight : The Grignard reagent attacks the carbonyl carbon of benzaldehyde, forming a magnesium alkoxide intermediate. Protonation during workup generates the secondary alcohol.
Reductive Amination of a Ketone Intermediate
Reaction Overview
Reductive amination offers a two-step pathway: (1) formation of an imine from a ketone and piperidine, and (2) reduction to the amine-alcohol.
Procedure
-
Imine Formation : 1-Phenylpropan-1-one reacts with piperidine in ethanol under reflux, catalyzed by acetic acid.
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Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the amine-alcohol.
Data Table: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid (5 mol%) |
| Reducing Agent | NaBH₄ |
| Solvent | Ethanol |
| Temperature | 25°C (reduction) |
| Yield | ~78% |
Limitation : Competing over-reduction or incomplete imine formation may reduce yields.
Nucleophilic Substitution of a Brominated Precursor
Reaction Overview
A brominated intermediate, such as 2-bromo-1-phenylpropan-1-ol, undergoes nucleophilic substitution with piperidine.
Procedure
-
Synthesis of 2-Bromo-1-phenylpropan-1-ol : Benzaldehyde is converted to the corresponding bromoalcohol via hydrobromic acid (HBr) treatment.
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Substitution : The bromoalcohol reacts with piperidine in dimethylformamide (DMF) at 80°C for 12 hours.
Data Table: Substitution Reaction Conditions
| Parameter | Value |
|---|---|
| Nucleophile | Piperidine |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | ~70% |
Side Reactions : Elimination to form alkenes may occur under high temperatures.
Mannich Reaction for Direct Amine Incorporation
Reaction Overview
The Mannich reaction enables one-pot synthesis of β-amino alcohols by condensing an aldehyde, amine, and ketone.
Procedure
-
Reaction Components : Benzaldehyde, piperidine, and formaldehyde are combined in aqueous ethanol.
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Acid Catalysis : Hydrochloric acid (HCl) catalyzes the formation of the Mannich base.
Data Table: Mannich Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | HCl (1M) |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 60°C |
| Yield | ~65% |
Advantage : Streamlines amine and alcohol group incorporation in a single step.
Hydrogenation of an Alkyne Intermediate
Reaction Overview
A propargyl alcohol intermediate, such as 1-phenylprop-2-yn-1-ol, is hydrogenated to introduce the piperidine group.
Procedure
Data Table: Hydrogenation Conditions
| Parameter | Value |
|---|---|
| Catalyst | Lindlar (Pd/BaSO₄) |
| Hydrogen Pressure | 1 atm |
| Solvent | THF |
| Yield | ~75% |
Challenge : Requires precise control to avoid over-hydrogenation to propane.
Comparative Analysis of Methods
| Method | Yield | Complexity | Cost Efficiency |
|---|---|---|---|
| Grignard Alkylation | 85% | High | Moderate |
| Reductive Amination | 78% | Moderate | Low |
| Nucleophilic Substitution | 70% | Low | High |
| Mannich Reaction | 65% | Moderate | Low |
| Hydrogenation | 75% | High | High |
Key Findings :
-
Grignard alkylization offers the highest yield but demands stringent anhydrous conditions.
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Reductive amination balances yield and practicality for laboratory-scale synthesis.
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Nucleophilic substitution is cost-prohibitive due to brominated precursor synthesis.
Chemical Reactions Analysis
1-Phenyl-2-piperidin-1-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include substituted piperidines, ketones, and alcohols.
Scientific Research Applications
1-Phenyl-2-piperidin-1-ylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-piperidin-1-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This interaction can lead to changes in neuronal activity and has potential implications for the treatment of neurological disorders .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Backbone Modifications
Structural and Pharmacological Insights
- Ring Size and Basicity: Piperidine (6-membered) in the target compound vs. pyrrolidine (5-membered) in analogs (e.g., ) alters nitrogen basicity and steric effects.
- Functional Group Impact: The hydroxyl group in 1-Phenyl-2-piperidin-1-ylpropan-1-ol increases hydrophilicity, likely reducing blood-brain barrier penetration compared to non-hydroxylated analogs like 2-Phenyl-2-(1-piperidinyl)propane .
- Substituent Position : Moving the piperidinyl group from C2 (target compound) to C3 () or substituting -OH with -NH-phenyl () modifies hydrogen-bonding capacity and metabolic stability.
Q & A
Q. What are the optimal synthetic routes for 1-Phenyl-2-piperidin-1-ylpropan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of 1-Phenyl-2-piperidin-1-ylpropan-1-ol typically involves condensation reactions between substituted phenylpropanol derivatives and piperidine under controlled conditions. For example, analogous compounds like 1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol are synthesized via reactions requiring precise temperature control (e.g., 50–70°C) and catalysts such as palladium or acidic/basic media to enhance regioselectivity . Yield optimization often requires iterative adjustments to solvent polarity (e.g., ethanol vs. THF) and stoichiometric ratios of reactants. Purity is assessed via HPLC or GC-MS, with impurities commonly arising from incomplete ring closure or side reactions at the piperidine nitrogen .
Q. How can the stereochemistry and structural conformation of 1-Phenyl-2-piperidin-1-ylpropan-1-ol be characterized experimentally?
Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for related compounds like (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol, where crystal structures confirmed the spatial arrangement of substituents . Complementary techniques include:
- NMR spectroscopy : H and C NMR can identify diastereotopic protons and coupling constants to infer spatial relationships.
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with mobile phases optimized for piperidine-containing analogs .
- Vibrational spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl, piperidine) and hydrogen-bonding patterns .
Advanced Research Questions
Q. What computational strategies are effective for modeling the receptor-binding interactions of 1-Phenyl-2-piperidin-1-ylpropan-1-ol in biological systems?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are used to predict interactions with targets like GPCRs or enzymes. For example:
- Docking studies : Align the compound’s hydroxyl and piperidine moieties with active-site residues (e.g., serotonin receptors), guided by analogs such as 2-(1-Pentylpiperidin-4-yl)ethan-1-ol, which showed affinity for neurotransmitter transporters .
- Free-energy calculations : MM-PBSA/GBSA methods quantify binding energies, with force fields (e.g., CHARMM36) parameterized for piperidine rings and aryl groups .
- QM/MM hybrid models : Resolve electronic interactions at catalytic sites, critical for studying enantiomer-specific activity .
Q. How do structural modifications (e.g., halogenation, alkyl chain extension) impact the biological activity and metabolic stability of 1-Phenyl-2-piperidin-1-ylpropan-1-ol derivatives?
Methodological Answer: Systematic SAR studies are conducted using:
- Halogenation : Introducing fluorine at the phenyl ring (as in 1-(5-Fluoropyridin-2-yl)propan-1-ol) enhances metabolic stability by reducing CYP450-mediated oxidation. Stability is assessed via liver microsome assays (e.g., human hepatocytes) .
- Alkyl chain extension : Adding methyl groups to the propanol backbone (e.g., 2-Amino-2-methyl-1-phenylpropan-1-ol) increases lipophilicity (logP), measured via shake-flask or chromatographic methods. This modification correlates with improved blood-brain barrier permeability in rodent models .
- Piperidine substitution : Replacing piperidine with pyrrolidine (see (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol) alters receptor selectivity, validated via radioligand binding assays .
Q. What analytical workflows are recommended for resolving contradictions in reported biological data for piperidine-propanol derivatives?
Methodological Answer: Contradictions often arise from variability in enantiomeric purity or assay conditions. A standardized workflow includes:
Enantiomer separation : Use chiral columns (e.g., Chiralcel OD-H) and confirm purity via polarimetry .
Dose-response validation : Conduct assays (e.g., cAMP accumulation for GPCR activity) across multiple concentrations (e.g., 1 nM–10 µM) to establish EC50/IC50 consistency .
Orthogonal assays : Cross-validate results using calcium flux assays, patch-clamp electrophysiology, or in vivo behavioral models .
Meta-analysis : Compare data against structurally validated analogs (e.g., 2-(Piperazin-1-yl)ethan-1-ol) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
